
4-(4-bromo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzene-1-carboximidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-bromo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzene-1-carboximidamide dihydrochloride is a useful research compound. Its molecular formula is C11H10BrCl2F3N4 and its molecular weight is 406.03. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzene-1-carboximidamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzene-1-carboximidamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Polymers and MOFs
Pyrazole derivatives are integral in the synthesis of novel coordination polymers and Metal-Organic Frameworks (MOFs). These materials exhibit unique structural characteristics and have potential applications in catalysis, gas storage, and separation technologies. For instance, cadmium(II) MOFs synthesized using bis(imidazolyl) and zwitterionic dicarboxylate ligands demonstrate unprecedented structural configurations and properties, including thermal stability and fluorescent behavior (Xiaoju Li et al., 2012).
Heterocyclic Synthesis
Compounds related to pyrazole derivatives are utilized in heterocyclic synthesis, leading to the development of various heterocyclic systems. These systems are crucial in medicinal chemistry for their potential biological activities. For example, the synthesis of thiophenylhydrazonoacetates and their reactivity toward nitrogen nucleophiles yield a variety of pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures (R. Mohareb et al., 2004).
Antimicrobial and Antibiofilm Activities
Research also delves into the antimicrobial and antibiofilm activities of pyrazole derivatives. A study on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives demonstrated significant inhibitory effects against Salmonella spp. These compounds prevented biofilm formation and exhibited low cytotoxicity, suggesting their potential as antimicrobial agents (Andressa C. Damim et al., 2021).
Molecular Structures and Crystallography
Investigations into the molecular structures and crystallography of pyrazole derivatives further highlight their significance in scientific research. Studies focusing on the X-ray crystal structures provide detailed insights into the molecular arrangements and interactions, which are crucial for understanding the properties and functionalities of these compounds. For instance, the crystal structure analysis of solvated bisimidazole derivatives sheds light on solvent interactions and potential as inclusion hosts, demonstrating the importance of structural studies in materials science (M. Felsmann et al., 2012).
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-2-(trifluoromethyl)benzenecarboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N4.2ClH/c12-6-4-18-19(5-6)7-1-2-8(10(16)17)9(3-7)11(13,14)15;;/h1-5H,(H3,16,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUTXYQLXRJFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)Br)C(F)(F)F)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzene-1-carboximidamide dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

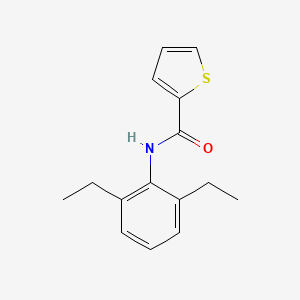
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2866480.png)
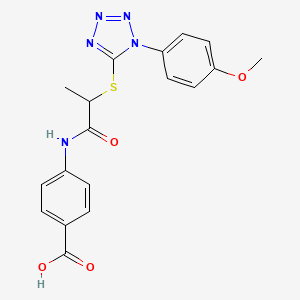
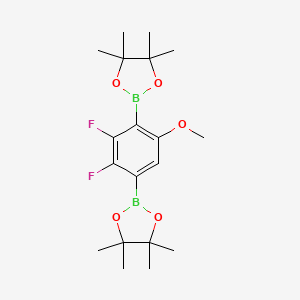
![2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2866484.png)

![[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate](/img/structure/B2866487.png)
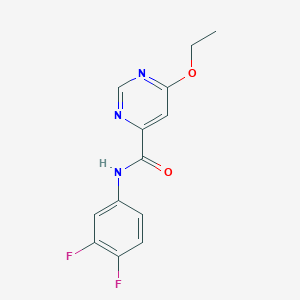
![9-methyl-4-oxo-N-((1R,5R)-3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866489.png)
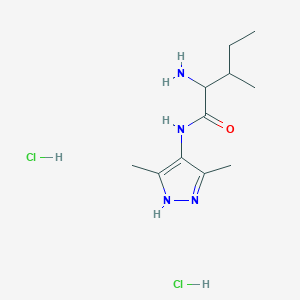
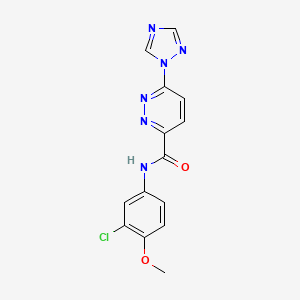

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2866498.png)
![2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2866500.png)